Product packaging for RodA protein(Cat. No.:CAS No. 123449-22-9)

RodA protein

Cat. No.: B1167272
CAS No.: 123449-22-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Peptidoglycan as an Essential Bacterial Cell Wall Component

Peptidoglycan (PG) is a large, cross-linked polymer that forms a mesh-like scaffold surrounding the bacterial cytoplasmic membrane. asm.orgresearchgate.net It is a defining feature of the bacterial cell wall and is essential for maintaining cellular integrity, shape, and providing protection against osmotic lysis. asm.orgresearchgate.netresearchgate.netresearchgate.net The structure of peptidoglycan consists of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues linked by β-1,4-glycosidic bonds, forming glycan chains. researchgate.netmdpi.com These glycan chains are cross-linked by short peptides attached to the MurNAc residues. researchgate.netmdpi.com The composition of the peptide side chains and the structure of the interpeptide bridges can vary between bacterial species. mdpi.com

Peptidoglycan Synthesis Pathways: Class A Penicillin-Binding Proteins (aPBPs) and SEDS-bPBP Systems

Peptidoglycan synthesis is a dynamic process that occurs in the cytoplasm and the periplasmic space. rsc.org The process involves the formation of lipid II, a membrane-bound precursor, which is then translocated across the membrane and incorporated into the existing cell wall. rsc.orgasm.org The polymerization and cross-linking of peptidoglycan are carried out by enzymes known as penicillin-binding proteins (PBPs), named for their sensitivity to penicillin and other beta-lactam antibiotics. pnas.org

Historically, Class A PBPs (aPBPs) were considered the primary peptidoglycan synthases, as they possess both glycosyltransferase (PGT) activity, which polymerizes the glycan strands, and transpeptidase (TPase) activity, which cross-links the peptide side chains. rsc.orgpnas.organnualreviews.org However, recent research has revealed a second major pathway involving the SEDS protein family working in conjunction with Class B PBPs (bPBPs). asm.orgrsc.orgpnas.org bPBPs are monofunctional enzymes possessing only TPase activity. asm.orgrsc.org In this pathway, SEDS proteins are responsible for the PGT activity, polymerizing the glycan chains, while cognate bPBPs carry out the transpeptidation. asm.orgrsc.orgpnas.organnualreviews.org Both aPBP and SEDS-bPBP systems function in parallel to facilitate cell wall synthesis. researchgate.netrsc.org

Definition and Classification of Shape, Elongation, Division, and Sporulation (SEDS) Protein Family

The SEDS protein family is a group of integral membrane proteins with critical roles in bacterial cell wall biology and morphogenesis. ebi.ac.uknih.govosti.gov The acronym SEDS stands for Shape, Elongation, Division, and Sporulation, reflecting the diverse processes these proteins are involved in. ebi.ac.ukebi.ac.uknih.govnih.gov

SEDS proteins are widely conserved and found in virtually all eubacteria that synthesize peptidoglycan. ebi.ac.uknih.govasm.org This broad phylogenetic distribution underscores their fundamental importance in bacterial cell wall synthesis. nih.govresearchgate.net In fact, SEDS proteins are even more widely distributed than aPBPs in bacteria. nih.govresearchgate.net

The SEDS family includes several members and paralogs, with the most well-characterized being RodA, FtsW, and SpoVE. ebi.ac.ukebi.ac.ukasm.org These proteins are paralogs, meaning they arose through gene duplication and have similar structures but have evolved to perform distinct functions in different cellular processes. ebi.ac.uk

RodA: Primarily involved in cell elongation and the maintenance of rod shape in bacteria. ebi.ac.uknih.govasm.org It is a core component of the elongasome, a multiprotein complex responsible for lateral peptidoglycan synthesis. pnas.orgasm.orgnih.gov

FtsW: Essential for cell division and septal peptidoglycan synthesis. ebi.ac.ukasm.orgplos.org It functions within the divisome, the protein machinery responsible for forming the division septum. asm.orgplos.org

SpoVE: Found in endospore-forming bacteria like Bacillus subtilis and is specifically required for the synthesis of the spore cortex peptidoglycan during sporulation. ebi.ac.uknih.govasm.org Unlike RodA and FtsW, SpoVE is dispensable for vegetative growth. ebi.ac.uknih.govasm.org

Some bacteria, such as Listeria monocytogenes, can encode multiple RodA and FtsW homologs, suggesting functional redundancy or specialization. asm.org Bacillus subtilis also harbors multiple SEDS paralogs, including YwcF and YlaO, in addition to RodA, FtsW, and SpoVE. ebi.ac.ukebi.ac.uk

Here is a table summarizing the key members of the SEDS family and their primary roles:

SEDS ProteinPrimary Cellular ProcessAssociated MachineryBacterial Species Examples
RodACell Elongation, ShapeElongasomeE. coli, B. subtilis, L. monocytogenes ebi.ac.uknih.govasm.org
FtsWCell DivisionDivisomeE. coli, B. subtilis, L. monocytogenes ebi.ac.ukasm.orgplos.org
SpoVESporulation (Spore Cortex Synthesis)Sporulation machineryBacillus subtilis, Bacillus species ebi.ac.uknih.govasm.org

For many years, the exact function of SEDS proteins remained enigmatic. nih.govosti.gov While genetic studies indicated their essential roles in bacterial shape determination, elongation, division, and sporulation, their specific enzymatic activity in peptidoglycan synthesis was not initially clear. asm.orgnih.govnih.gov Early hypotheses suggested roles in lipid II translocation. asm.orgnih.gov The essential nature of RodA and FtsW in vegetative growth made it challenging to study loss-of-function mutations directly. asm.orgnih.gov Research on SpoVE, which is not essential for growth, provided valuable insights into the family's function. asm.orgnih.gov Landmark studies, particularly around 2016, provided compelling genetic and biochemical evidence that SEDS proteins, including RodA and FtsW, possess peptidoglycan glycosyltransferase activity. pnas.orgnih.govresearchgate.netharvard.edu This was a significant shift in the understanding of bacterial cell wall synthesis, as PGT activity was previously attributed exclusively to aPBPs. pnas.orgnih.govspringernature.com

Central Hypothesis: RodA as a Core Peptidoglycan Polymerase

The central hypothesis that RodA functions as a core peptidoglycan polymerase (glycosyltransferase) is now well-supported by experimental evidence. asm.orgnih.govnih.govebi.ac.ukresearchgate.net Research has shown that RodA, in conjunction with its cognate bPBP partner (e.g., PBP2 in E. coli), is responsible for polymerizing the glycan strands during cell elongation. rsc.orgpnas.orgspringernature.comebi.ac.uk This SEDS-bPBP system represents a second, distinct type of bifunctional PG synthase in bacteria, operating alongside the aPBP system. rsc.orgpnas.org

Studies in Bacillus subtilis demonstrated that RodA has peptidoglycan glycosyltransferase activity and is essential for cell wall elongation and maintaining rod shape. nih.govasm.orguniprot.org Depletion of RodA in B. subtilis results in the formation of enlarged, spherical cells. asm.org Similarly, Escherichia coli RodA (also known as MrdB) is a probable peptidoglycan polymerase essential for cell wall elongation. ebi.ac.ukglycosmos.org Genetic analyses, including studies on the rodA operon with pbpA (encoding PBP2) in E. coli, indicated a functional relationship between RodA and bPBPs. ebi.ac.ukebi.ac.uk The discovery that SEDS proteins are a widespread family of bacterial cell wall polymerases has fundamentally changed the understanding of cell wall assembly. researchgate.netresearchgate.netspringernature.com

Detailed research findings supporting RodA's role as a polymerase include:

Biochemical assays demonstrating the glycosyltransferase activity of isolated RodA. pnas.orgnih.govasm.org

Genetic studies showing that mutations or depletion of rodA lead to defects in glycan chain elongation and cell morphology. nih.govasm.org

Structural studies, such as the crystal structure of Thermus thermophilus RodA, revealing a conserved cavity in the transmembrane domain proposed to be the catalytic site for glycosyltransferase activity. nih.govosti.govresearchgate.net Mutagenesis targeting this cavity abolishes RodA function. nih.govresearchgate.net

Evidence that RodA forms complexes with cognate class B PBPs, facilitating the coordinated polymerization and cross-linking of glycan strands. rsc.orgnih.govasm.org Evolutionary coupling analysis has helped map the interaction sites between SEDS proteins and bPBPs. nih.gov

The identification of RodA and other SEDS proteins as peptidoglycan polymerases has not only advanced the understanding of bacterial cell wall synthesis but also highlighted these proteins as promising targets for the development of new antibiotics. nih.govosti.govresearchgate.netplos.org

Properties

CAS No.

123449-22-9

Molecular Formula

C6H6N2O2

Synonyms

RodA protein

Origin of Product

United States

Structural Biology of Roda Protein

Overall Architecture and Membrane Topology

Integral Membrane Protein Nature

RodA is firmly embedded within the bacterial inner membrane, a characteristic feature of its role in cell wall synthesis which occurs at the membrane interface. osti.govbsac.org.ukfrontiersin.orgnih.govuliege.beuliege.be This integral membrane nature is essential for its function in polymerizing lipid II, a lipid-linked peptidoglycan precursor, at the extracytoplasmic face of the membrane. nih.govbsac.org.ukrsc.org

Transmembrane Helices: Number and Organization

The structure of RodA typically consists of ten transmembrane (TM) helices. nih.govbsac.org.uknih.govresearchgate.net These helices are largely straight and oriented perpendicular to the membrane plane. nih.gov However, some studies on Corynebacterium glutamicum RodA predict 12 transmembrane helices. frontiersin.org Notably, transmembrane helix 3 in T. thermophilus RodA exhibits a deviation, running diagonally through the membrane with a 45° kink at Pro71. nih.gov The organization of these helices creates a unique fold that has no significant similarity to known transporters or flippases, despite RodA's role in peptidoglycan polymerization which utilizes the flipped lipid II substrate. nih.gov

Intracellular and Extracellular Domains/Loops

RodA possesses both intracellular and extracellular domains and loops connecting the transmembrane helices. osti.govbsac.org.uknih.govuliege.be The intracellular loops (ICLs) are generally short and expose little polar surface area on the intracellular face. nih.gov In contrast, the extracellular loops (ECLs), particularly ECLs 2, 4, and 5, are larger and contain residues critical for function, consistent with the catalytic activity occurring on the extracytoplasmic side of the membrane. nih.govnih.gov The C-terminal domain of RodA has been identified as an interaction site for other proteins, such as DivIVA in Corynebacterium glutamicum. frontiersin.org

Functional Domains and Conserved Motifs

The function of RodA as a peptidoglycan polymerase is linked to specific domains and conserved motifs within its structure, including catalytic sites and regions involved in substrate binding.

Identification of Catalytically Essential Cavities and Residues

RodA contains a highly conserved cavity within its transmembrane domain that is open to the extracytoplasmic surface. nih.govosti.govnih.gov This cavity is flanked by highly conserved polar residues. nih.gov Mutagenesis experiments have demonstrated that perturbing this cavity abolishes RodA function, indicating its essential role in catalysis. nih.govosti.govnih.gov Specific residues within or near this cavity have been identified as catalytically important. For instance, Asp262 (corresponding to Asp255 in T. thermophilus) located in periplasmic loop 4 (PL4) is a highly conserved residue identified as essential for RodA's polymerization activity. researchgate.netnih.govrsc.org A salt bridge between Glu108 and Lys111 in T. thermophilus RodA is also considered essential for polymerization activity. nih.govrsc.org

Lipid II Binding Sites and Interactions with Pyrophosphate Group

The structure of RodA includes regions implicated in binding the lipid II substrate. A long hydrophobic groove situated between the second and third transmembrane domains is suggested to be a potential binding site for lipid II. uliege.benih.gov This groove is accompanied by several highly conserved residues. nih.gov Interactions with the pyrophosphate group of lipid II are crucial for the transglycosylation reaction catalyzed by RodA. Biochemical characterization of an E. coli RodA-PBP2 model suggests that positively charged residues, such as R210 at the donor site and R48 and R109 at the acceptor site, interact with the pyrophosphate group of lipid II. rsc.orgresearchgate.net

Molecular Interactions and Complex Formation

RodA operates within the context of multiprotein complexes, primarily the elongasome, where its interactions with other proteins are crucial for its function and regulation. These interactions facilitate the coordinated synthesis of peptidoglycan, which is vital for maintaining cell shape and integrity. plos.orgbiorxiv.orgnih.gov

Interaction Interface with Class B Penicillin-Binding Protein 2 (PBP2/MrdA)

RodA and PBP2 form a stable subcomplex within the cytoplasmic membrane. plos.orgbiorxiv.org This interaction is mediated by both their transmembrane and periplasmic regions and is independent of their catalytic activity. plos.orgnih.govnih.gov The complex formation between RodA and PBP2 is critical for their function, as PBP2 is necessary for the peptidoglycan glycosyltransferase activity of RodA in vitro. plos.org Structural studies, particularly of the Thermus thermophilus RodA-PBP2 complex, have revealed two main interaction interfaces. plos.orgnih.gov One interface is located within the membrane plane, involving the transmembrane domain of PBP2 and transmembrane segments 8 and 9 of RodA. plos.orgnih.gov This interface is largely hydrophobic and appears to be driven by steric compatibility, being important for complex formation. nih.gov The second interface is situated above the membrane, between the periplasmic pedestal domain of PBP2 and extracellular loop 4 (ECL4) of RodA. plos.orgnih.gov

The interaction between RodA and PBP2 involves specific residues and domains. The transmembrane interface is primarily hydrophobic. nih.gov The periplasmic interaction involves the pedestal domain of PBP2 and ECL4 of RodA. plos.orgnih.gov While the transmembrane interface provides significant energy for binding, the periplasmic interface, particularly involving ECL4 of RodA, is crucial for the allosteric activation of RodA by PBP2. plos.orgnih.govharvard.edubiorxiv.org Although negative-stain electron microscopy suggests the periplasmic interface might be transient and flexible with few specific interactions, disruption of this interaction abolishes PBP2's ability to stimulate RodA activity in vitro. plos.orgnih.gov Mutations within the ECL4 of RodA or the pedestal domain of PBP2 can activate the elongasome complex in vivo, further highlighting the importance of this interface for regulation. plos.orgbiorxiv.org

The pedestal domain of PBP2 is identified as a key allosteric activator of RodA. nih.govharvard.edu This allosteric activation is crucial for coordinating the dual enzymatic activities of RodA (glycosyltransferase) and PBP2 (transpeptidase) in building the cell wall. nih.govharvard.edu The interaction between the pedestal domain of PBP2 and ECL4 of RodA is thought to play a critical role in activating the polymerization activity of RodA. plos.orgbiorxiv.org It is hypothesized that the pedestal domain of PBP2 may function in allosteric activation by stabilizing a catalytically competent conformation of ECL4 in RodA. nih.govharvard.edu This stabilization would ensure that peptidoglycan polymerization by RodA is licensed only when PBP2 is present to crosslink the resulting glycan strands, preventing the futile consumption of lipid II. nih.govharvard.edu The interaction with MreC is proposed to induce a conformational change in PBP2, switching it from an "off state" to an "on state", which in turn activates RodA. plos.orgbiorxiv.orgnih.govbiorxiv.org

Interactions within the Elongasome Complex

The RodA-PBP2 complex functions as part of the larger elongasome complex, which mediates cell elongation. plos.orgbiorxiv.orgnih.gov This complex includes other essential proteins such as MreB, RodZ, MreC, and MreD. plos.orgbiorxiv.orgnih.gov Interactions among these components are vital for the assembly, localization, and regulation of the peptidoglycan synthesis machinery during lateral cell wall growth. plos.orgbiorxiv.orgnih.gov

MreB, an actin-like cytoskeleton protein, forms helical filaments underneath the cytoplasmic membrane and is believed to orient the insertion of new peptidoglycan into the lateral wall. biorxiv.org While MreB interacts with other elongasome components like MreC and RodZ, a direct interaction between RodA and MreB has also been detected. biorxiv.orgplos.org The localization of RodA in circumferentially moving patches depends on MreB. uni-goettingen.de Activated peptidoglycan synthesis enzymes, such as the RodA-PBP2 complex, may influence MreB polymer formation, suggesting a reciprocal relationship where MreB orients synthesis, and synthesis activity might impact MreB dynamics. nih.gov

RodZ is a transmembrane protein that interacts with MreB and is required for proper cell shape. embopress.orgaimspress.com It is considered an important part of the cell shape-determining network and is believed to link MreB to the peptidoglycan synthesis proteins, including RodA and PBP2. plos.orgbiorxiv.orgembopress.orgaimspress.com RodZ interacts strongly with MreB and MreC. plos.orgbiorxiv.org

MreC and MreD are other conserved components of the elongasome that interact directly with PBP2 and modulate the interaction between PBP2 and RodA. plos.orgbiorxiv.orgnih.govnih.govresearchgate.net MreC interacts with PBP2 and is suggested to stimulate and activate PBP2 and RodA. plos.orgbiorxiv.org This interaction can cause a conformational change in PBP2, leading to its "on state" and subsequent activation of RodA. plos.orgbiorxiv.orgnih.govnih.govbiorxiv.org MreD interacts with both PBP2 and MreC and suppresses the activation of PBP2 by MreC, thereby helping to keep peptidoglycan synthesis under control. plos.orgbiorxiv.orgnih.govnih.govresearchgate.net The balance between MreC and MreD is thus crucial in determining the activity of PBP2 and, consequently, the RodA-PBP2 complex. plos.orgbiorxiv.orgnih.govresearchgate.net Amino acid changes in RodA-PBP2 that bypass the requirement for MreC and MreD function suggest that these Mre proteins act as activators of the synthase. asm.org

Other Protein-Protein Interactions (e.g., DivIVA in C. glutamicum)

Beyond its well-established interaction with class B penicillin-binding proteins (bPBPs), RodA engages in other significant protein-protein interactions. In Corynebacterium glutamicum, RodA has been shown to interact with the polar scaffold protein DivIVA. nih.govnih.gov This interaction is crucial for localizing RodA to the cell poles in C. glutamicum, which exhibits polar cell growth. nih.govnih.govuni-muenchen.de

Research has detailed this interaction and mapped the specific sites involved. nih.govnih.gov A key single amino acid residue in the N-terminal domain of DivIVA is critical for its interaction with RodA. nih.govnih.gov The interaction site on RodA has been mapped to its cytoplasmic, C-terminal domain, specifically within the last 10 amino acids. nih.govnih.gov Deletion of these final 10 amino acids in RodA significantly reduces the efficiency of its interaction with DivIVA. nih.govnih.gov These findings support the interaction between DivIVA and RodA, emphasizing DivIVA's role as a spatial organizer for the elongation machinery in Corynebacterineae. nih.govnih.gov The molecular mechanism of interaction appears to involve electrostatic forces, with a positive charge in DivIVA being essential for full protein-protein interaction. nih.gov

The interaction between RodA and DivIVA in C. glutamicum highlights how DivIVA regulates cell wall synthesis by directly interacting with RodA, which acts as a lipid II flippase. uni-muenchen.de RodA's presence is necessary for maintaining the rod shape of C. glutamicum, and its localization to poles and septa is regulated by DivIVA. uni-muenchen.deresearchgate.net Partial depletion of RodA leads to coccoid cells, while overexpression can result in club-shaped cells, further demonstrating its importance in morphology. researchgate.net

Advanced Structural Determination Methodologies

Determining the three-dimensional structure of RodA and its complexes is fundamental to understanding its function. Various advanced structural determination methodologies have been employed to gain insights into RodA's architecture and dynamics.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal by analyzing the diffraction pattern of X-rays passing through it. wikipedia.orgproteinstructures.com This method has been instrumental in revealing the structures of numerous biological molecules, including proteins. wikipedia.orgproteinstructures.com

The crystal structure of Thermus thermophilus RodA was determined at a resolution of 2.9 Å using X-ray crystallography. nih.govnih.gov This was a significant achievement as no structural data for RodA or its homologs were previously available. nih.govnih.gov The structure revealed a novel ten-pass transmembrane fold characterized by large extracellular loops, one of which was found to be partially disordered. nih.govnih.gov A highly conserved cavity within the transmembrane domain, resembling ligand binding sites in transmembrane receptors, was also identified and shown to be catalytically essential through mutagenesis experiments. nih.govnih.gov

X-ray diffraction datasets were collected for both wild-type T. thermophilus RodA and a catalytically inactive D255A mutant, with resolutions of 2.9 Å and 3.2 Å, respectively. nih.gov Due to the lack of homologous structures, initial phase calculation by molecular replacement was not possible. nih.gov The structure of the RodAD255A mutant was eventually solved using the wild-type RodA structure as a search model, and the two structures were found to be nearly identical. nih.gov

X-ray crystallography has also been applied to study the complex of T. thermophilus RodA with its cognate bPBP, determining the crystal structure at 3.3 Å resolution. harvard.edunih.gov This structure revealed a 1:1 stoichiometric complex with two significant interaction interfaces between the proteins: one within the membrane plane and another at the extracytoplasmic surface. harvard.edunih.gov

Cryo-Electron Microscopy (Cryo-EM) of RodA-PBP2 Complexes

Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the visualization of biological molecules in a near-native state, often without the need for crystallization. Single-particle cryo-electron microscopy has been utilized to determine the structure of the E. coli RodA-PBP2 complex. creative-biostructure.compdbj.org

Cryo-EM studies have also revealed that the RodA-PBP2 complex can adopt various conformations. harvard.edunih.gov Negative-stain electron microscopy analysis of the RodA-PBP2 complex depicted different conformations, providing molecular views of how SEDS proteins and bPBPs function together. harvard.edunih.gov These studies contribute to understanding the structural coordination between the polymerization activity of RodA and the crosslinking activity of PBP2. harvard.edunih.gov

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. pnas.orglbl.govnih.gov These simulations provide insights into the dynamic behavior of biological macromolecules, including conformational changes and interactions. pnas.orgmdpi.com

While specific published studies focusing solely on MD simulations of RodA protein dynamics were not prominently found in the search results, MD simulations are a standard tool in structural biology to complement static structures obtained from techniques like X-ray crystallography and Cryo-EM. pnas.orglbl.govnih.govmdpi.com MD simulations can explore the conformational energy landscape accessible to proteins and investigate the impact of protein motions on catalysis and ligand binding. pnas.orgnih.gov They can be used to refine binding poses, evaluate binding affinities, and predict the stability of protein complexes under dynamic conditions. mdpi.com Applying MD simulations to RodA, particularly in complex with PBP2 or interacting with DivIVA, could provide valuable information about the flexibility of these proteins, the dynamics of their interaction interfaces, and how these dynamics relate to their function in peptidoglycan synthesis and localization.

Evolutionary Coupling Analysis for Interaction Site Prediction

Evolutionary Coupling Analysis (ECA) is a computational method that identifies pairs of residues in a protein or protein complex that have co-evolved, suggesting that they are in close physical proximity or functionally linked. nih.govresearchgate.netbiorxiv.org This technique can be used to predict protein structure and identify interaction sites. nih.govresearchgate.netbiorxiv.org

ECA has been successfully applied to RodA to predict its fold and identify interaction sites. nih.govresearchgate.net Analysis of evolutionary co-variation data for RodA showed extensive covariation throughout the protein, providing restraints that helped define major features of its structure. nih.govresearchgate.net This approach, termed evolutionary coupling enabled molecular replacement (EC-MR), was used to generate models of RodA that facilitated the determination of its crystal structure. nih.govresearchgate.net

Furthermore, ECA has been used to map the binding site between RodA and bPBPs like PBP2. nih.govresearchgate.netresearchgate.net Evolutionary coupling analysis showed strong co-variation between bPBP and SEDS protein sequences, which was sufficient to map the binding site between bPBPs and RodA to transmembrane helices 8 and 9 of RodA. nih.govresearchgate.net This predicted interaction site aligns with the proposed interaction site between the divisome SEDS protein FtsW and its cognate bPBP, FtsI. nih.gov Mutations in this RodA/bPBP interface have been shown to cause morphological abnormalities in E. coli. nih.govresearchgate.net

Proteins Mentioned and Relevant Identifiers:

Protein NameOrganism (Example)TypeIdentifier TypeIdentifier (Example)
RodAThermus thermophilusProteinUniProtQ5SIX3_THET8 creative-biostructure.com
PBP2Escherichia coliProteinUniProtMrdA pdbj.org
DivIVACorynebacterium glutamicumProteinUniProtN/A

Note: PubChem CIDs are typically associated with small chemical compounds, not proteins.

Enzymatic Activity and Reaction Mechanism of Roda

Peptidoglycan Glycosyltransferase (GTase) Activity

RodA catalyzes the polymerization of the lipid-linked peptidoglycan precursor, Lipid II, into nascent glycan chains. nih.govharvard.edunih.govnih.govgoogle.comfrontiersin.org This process involves the sequential addition of Lipid II monomers to the growing glycan chain. nih.gov

Catalysis of Lipid II Polymerization to Glycan Chains

RodA facilitates the formation of β-1,4 glycosidic bonds between the N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) disaccharide units of Lipid II, leading to the elongation of the glycan polymer. nih.govasm.org This polymerization occurs through the addition of new Lipid II monomers to the reducing end of the growing glycan chain. nih.gov In vitro experiments have demonstrated the conversion of Lipid II into glycan chains catalyzed by RodA. harvard.edugoogle.com The catalytic activity of RodA is essential for its function in vivo and in vitro. nih.gov

Substrate Recognition and Binding (Lipid II)

RodA recognizes and binds to Lipid II as its substrate for polymerization. nih.govharvard.edunih.govfrontiersin.org Structural studies of RodA, including a crystal structure of Thermus thermophilus RodA, have revealed a highly conserved cavity within the transmembrane domain. nih.gov This cavity is thought to represent a potential binding site for the lipid-anchored substrates, such as Lipid II. nih.gov Further biochemical characterization of an E. coli RodA-PBP2 complex suggests that positively charged residues in RodA's putative donor and acceptor sites interact with the pyrophosphate group of Lipid II. rsc.org

Distinction from Class A PBP GTase Activity

While both RodA (a SEDS protein) and Class A PBPs possess glycosyltransferase activity, there are key distinctions. nih.govcreative-biostructure.comasm.orgresearchgate.net Class A PBPs are bifunctional enzymes with both GTase and TPase domains within a single polypeptide. harvard.edunih.govharvard.edu In contrast, RodA is a monofunctional GTase that requires a separate bPBP for the transpeptidation reaction. creative-biostructure.comasm.orgnih.gov Additionally, the GTase activity of E. coli RodA-PBP2 is metal-independent, unlike the metal-dependent GTase activity of aPBP systems. rsc.org RodA's GTase activity is also insensitive to moenomycin, an antibiotic that inhibits the GTase activity of aPBPs. google.comresearchgate.netnih.gov This distinction highlighted RodA as a "missing GTase" in bacteria lacking essential aPBPs. researchgate.netnih.gov

Mechanistic Interplay with Penicillin-Binding Proteins

RodA's function is intimately linked with that of Class B Penicillin-Binding Proteins, forming essential complexes for peptidoglycan synthesis. creative-biostructure.comasm.orgnih.gov

Coupled Glycosyl Transferase and Transpeptidase (TPase) Activities within SEDS-bPBP Complexes

RodA and its cognate bPBP, such as PBP2 in the elongasome, function together as a coupled system. nih.govcreative-biostructure.comasm.orgharvard.edunih.govfrontiersin.org RodA provides the GTase activity to polymerize Lipid II into glycan strands, while the bPBP provides the TPase activity to crosslink the peptide side chains of these nascent glycan chains to the existing peptidoglycan meshwork. asm.orgnih.govharvard.edunih.gov This coordinated activity is crucial for the synthesis and integrity of the bacterial cell wall. harvard.edunih.gov The RodA-PBP2 complex in E. coli and Thermus thermophilus functions in cell elongation, while the FtsW-bPBP complex is involved in septal peptidoglycan synthesis during cell division. asm.orgnih.gov Structural studies of the RodA-PBP2 complex have provided insights into the interaction interfaces between these two proteins that facilitate their coupled activities. harvard.edunih.gov

Role of PBP2 in Activating RodA's GTase Activity

Research indicates that the cognate bPBP, particularly PBP2 in the elongasome complex, plays a crucial role in activating the GTase activity of RodA. nih.govbiorxiv.orgbiorxiv.orgplos.org Studies have shown that RodA polymerizes Lipid II efficiently only in the presence of PBP2. harvard.edunih.gov The pedestal domain of PBP2 has been identified as a key allosteric activator of RodA's GTase activity. nih.gov Mutations in either RodA or PBP2 that affect their interaction interface, particularly between the PBP2 pedestal domain and an extracellular loop (ECL4) of RodA, can impact RodA's activity. harvard.eduplos.org This suggests a mechanism where the interaction with PBP2 induces a conformational change in RodA that is necessary for its full glycosyltransferase activity. nih.govplos.org

Data Tables

Based on the search results, detailed quantitative data tables directly presenting enzymatic activity measurements (e.g., specific reaction rates under varying conditions) were not consistently available across different sources and organisms in a format suitable for a single, unified table. However, the information gathered highlights the qualitative and comparative aspects of RodA's activity and its dependence on PBP2.

Here is a summary of key findings regarding RodA's GTase activity and its interaction with PBP2:

FeatureRodA GTase ActivityPBP2 Influence on RodA GTase Activity
Core Activity Polymerization of Lipid II into glycan chains. nih.govgoogle.comEssential for efficient RodA GTase activity in vitro. harvard.edunih.gov
Substrate Lipid II. nih.govharvard.edunih.govfrontiersin.orgN/A
Mechanism Adds Lipid II monomers to the reducing end. nih.govActivates RodA via interaction. nih.govbiorxiv.orgbiorxiv.orgplos.org
Distinction from aPBPs Monofunctional GTase. creative-biostructure.comasm.orgnih.govMonofunctional TPase (cognate partner). creative-biostructure.comasm.orgnih.gov
Metal Dependence (E. coli) Metal-independent. rsc.orgN/A
Moenomycin Sensitivity Insensitive. google.comresearchgate.netnih.govN/A
Activating Domain (PBP2) N/APedestal domain. nih.gov

Lipid II Translocation and Flippase Debate

Lipid II is synthesized on the cytoplasmic side of the inner membrane and must be translocated across the membrane to the periplasmic space where it is incorporated into the peptidoglycan layer researchgate.netnih.govasm.org. This translocation step is essential for peptidoglycan biogenesis and is mediated by flippases nih.govresearchgate.net. The identity of the primary Lipid II flippase has been a subject of considerable debate researchgate.net.

Historically, RodA, along with its paralog FtsW, was proposed to function as a Lipid II flippase researchgate.netasm.orguva.nl. This hypothesis was based on their predicted membrane topology and their essential roles in peptidoglycan synthesis during cell elongation (RodA) and cell division (FtsW) researchgate.netasm.org. They are polytopic membrane proteins required for these processes researchgate.net.

More recent evidence strongly suggests that MurJ, an inner membrane protein belonging to the Multidrug/Oligosaccharidyl-lipid/Polysaccharide (MOP) exporter superfamily, is the primary Lipid II flippase in E. coli nih.govresearchgate.netuva.nlosti.gov. Depletion of MurJ leads to the accumulation of peptidoglycan precursors and decreased peptidoglycan synthesis osti.gov. Studies have shown MurJ-dependent flipping of radiolabeled Lipid II in E. coli cells osti.gov.

In Bacillus subtilis, while MurJ homologs exist, the discovery of an alternative flippase, Amj (alternate to MurJ), has further challenged the idea of SEDS proteins as the sole flippases researchgate.netplos.org. B. subtilis strains lacking multiple MurJ homologs can still be viable, suggesting the presence of other mechanisms for Lipid II transport plos.orgnih.gov. Amj has been shown to functionally substitute for MurJ in E. coli and appears to belong to a new class of Lipid II transporters researchgate.net.

Evidence arguing against a direct flippase function for RodA includes the lack of data supporting this role researchgate.net. Structural studies of RodA have not clearly revealed features consistent with transport capabilities annualreviews.org. Genetic studies in B. subtilis also suggest that essential SEDS proteins require MurJ/Amj activity for peptidoglycan synthesis, indicating they may not be capable of transporting their own substrates annualreviews.org.

Despite the evidence pointing to MurJ and Amj as Lipid II flippases, models propose coordinated activity between flippases and SEDS proteins like RodA. One model suggests that MurJ flips Lipid II for use by certain peptidoglycan synthesis pathways, while RodA might flip Lipid II in association with its cognate bPBP (PBP2) for a separate pathway nih.gov. Another perspective suggests that FtsW (a RodA paralog) might bind and present Lipid II, thereby recruiting MurJ and facilitating flipping by MurJ biorxiv.org. The availability of Lipid II has also been shown to be important for the assembly and activation of the Rod system, which includes RodA and PBP2 plos.org.

Enzyme Kinetics and Reaction Conditions

Understanding the enzyme kinetics and optimal reaction conditions for RodA is crucial for fully characterizing its activity. Enzyme kinetics studies the rates of enzyme-catalyzed reactions and how they are affected by factors like substrate concentration, temperature, and pH algoreducation.companamacollegeofcellscience.org. Key parameters include Vmax (maximum reaction velocity) and Km (Michaelis constant), which reflects the enzyme's affinity for its substrate algoreducation.comlibretexts.orgcolumbia.edu.

Enzymes often require cofactors, which can be inorganic ions or organic molecules, to assist in catalysis wikipedia.orgchemistrytalk.org. Metal ions are common inorganic cofactors that can play structural, regulatory, or enzymatic roles nih.govmdpi.com. They can help stabilize charged groups or participate in redox reactions within the enzyme's active site chemistrytalk.org. Studies on RodA activity in vitro have utilized buffers containing metal ions. For example, in vitro peptidoglycan polymerization reactions with B. subtilis RodA and Lipid II have been conducted in reaction buffer containing CaCl₂ and MgCl₂ nih.gov. The presence of these divalent cations suggests a potential requirement for metal ions in RodA's enzymatic activity. The essential salt bridge between specific residues in RodA, such as Glu108 and Lys111, is crucial for its polymerization activity researchgate.net.

In vitro reconstitution experiments are valuable for studying the specific enzymatic activity of RodA and its interaction with other proteins involved in peptidoglycan synthesis anr.fr. Reconstitution of purified RodA protein with Lipid II substrate has been successfully used to demonstrate its peptidoglycan polymerization activity nih.gov. These studies often involve incorporating RodA into lipid environments, such as lipidic cubic phases or reconstituted vesicles/liposomes, to mimic the native membrane environment nih.govanr.fr. Assays can measure the formation of polymerized glycan chains from Lipid II harvard.edu. These in vitro systems have confirmed that RodA exhibits glycosyltransferase activity and that this activity can be stimulated by its interaction with PBP2 harvard.edunih.gov.

Biological Roles and Physiological Significance of Roda

Maintenance of Bacterial Cell Shape and Morphology

Rod-shaped bacteria maintain their characteristic morphology through precisely coordinated peptidoglycan synthesis. RodA is a key player in this process, specifically in the elongation of the cylindrical part of the cell wall. plos.orgnih.govnih.gov

Essentiality for Rod Shape in Rod-Shaped Bacteria

In many rod-shaped bacteria, including Escherichia coli and Bacillus subtilis, RodA is essential for maintaining the rod shape. asm.orgnih.govebi.ac.uk It is found exclusively in bacterial species with rod or spiral shapes, highlighting its specific role in this morphology. ebi.ac.uk Studies have shown that RodA is required for the extension of the lateral walls of the cell. nih.govebi.ac.uk For instance, in Bacillus subtilis, the rodA gene is involved in the control of cell shape and elongation. nih.govuni-goettingen.de Similarly, in Listeria monocytogenes, while the organism possesses multiple RodA homologs, the presence of at least one, such as RodA1 or RodA3, is necessary for maintaining the rod shape. asm.org Complete absence of all three RodA proteins in L. monocytogenes leads to drastic cell shortening. asm.org

Phenotypes of RodA Depletion or Mutation (e.g., spherical cells, lysis)

Depletion or mutation of RodA typically results in significant morphological defects, most notably a transition from a rod shape to a spherical shape. mdpi.comasm.orgnih.gov This change in morphology is often accompanied by a loss of viability and eventual cell lysis. nih.govresearchgate.net

Studies in Bacillus subtilis have demonstrated that limiting concentrations of an inducer for rodA expression lead to the formation of spherical cells, which subsequently lyse. nih.gov Increasing the inducer levels can restore a rod shape and viability. nih.gov In Listeria monocytogenes, the combined absence of its three RodA homologs is lethal, and cells may become shorter and exhibit increased sensitivity to antibiotics and lysozyme, indicative of a weakened cell wall. asm.org In Salmonella Typhi, precise knockout mutants of rodA form spherical cells prone to lysis. biorxiv.org Similarly, partial depletion of RodA in Corynebacterium glutamicum, a rod-shaped actinobacterium, generates coccoid cells. researchgate.net

Interestingly, the specific phenotype upon RodA depletion can be influenced by the presence or absence of other peptidoglycan synthesis enzymes. For example, in Bacillus subtilis, depletion of RodA in an otherwise wild-type background leads to a gradual loss of the cylindrical phenotype and rounding. However, when RodA is depleted in strains lacking class A PBPs, the cells stop growing but remain cylindrical before undergoing extensive lysis. researchgate.netnih.gov This suggests that in the absence of RodA, class A PBPs might synthesize peptidoglycan in an uncontrolled manner, contributing to the rounded phenotype observed in the presence of class A PBPs. nih.gov

Role in Cell Elongation

RodA is a core component of the bacterial cell elongation machinery, responsible for the synthesis and insertion of new peptidoglycan into the lateral cell wall, allowing the cell to lengthen before division. plos.orgnih.govnih.gov

Core Component of the Elongasome Complex

In rod-shaped bacteria, cell elongation is primarily carried out by a multiprotein complex known as the elongasome. nih.govasm.orgresearchgate.net RodA is a core and essential component of this complex in many species. nih.govasm.orgresearchgate.net The elongasome is distinct from the divisome, which is responsible for septal peptidoglycan synthesis during cell division. mdpi.comasm.org

The core elongasome complex typically includes RodA, a class B PBP (specifically PBP2 in many organisms), and the MreB, MreC, and MreD proteins. plos.orgnih.govresearchgate.net MreB, an actin-like protein, forms filaments that are thought to guide the movement of the elongasome complex around the cell circumference, perpendicular to the long axis, thereby directing the insertion of new peptidoglycan along the sidewall. plos.orgresearchgate.netpnas.orguniprot.org RodA and PBP2 form a stable subcomplex within the elongasome, mediated by their transmembrane and periplasmic domains. plos.orgnih.govbiorxiv.org

Lateral Peptidoglycan Synthesis

RodA functions as a peptidoglycan glycosyltransferase (GTase), catalyzing the polymerization of the glycan chains of peptidoglycan. mdpi.comasm.orguniprot.org This activity is essential for the extension of the lateral cell wall during elongation. nih.govebi.ac.uk While class A PBPs also possess GTase activity, recent research has established RodA and its homolog FtsW (involved in division) as the main peptidoglycan synthases and primary GTases in many bacteria. mdpi.comnih.gov

RodA works in conjunction with a cognate class B PBP, such as PBP2, which provides the transpeptidase (TPase) activity necessary for cross-linking the peptide side chains of the newly synthesized peptidoglycan. mdpi.comasm.org The coordinated activities of RodA and the class B PBP are crucial for the synthesis and insertion of new peptidoglycan units into the existing cell wall matrix, driving cell elongation. plos.orgnih.gov

Spatial Regulation of Peptidoglycan Insertion

The elongasome machinery, including RodA, is responsible for the spatial regulation of peptidoglycan insertion along the lateral cell wall. idrblab.net The movement of the elongasome complex, guided by MreB filaments, ensures that new peptidoglycan is added along the cylindrical body of the cell, maintaining its rod shape. plos.orgresearchgate.netpnas.orguniprot.org

Contribution to Cell Division and Sporulation

RodA, as a member of the SEDS family, is involved in processes requiring peptidoglycan synthesis, including cell division and sporulation in certain bacteria. ebi.ac.ukebi.ac.uk

Relationship with FtsW in Division

RodA and FtsW are paralogues within the SEDS family, both involved in peptidoglycan biosynthesis. ebi.ac.uk While RodA is primarily associated with cell elongation and the maintenance of rod shape, FtsW is essential for cell division. ebi.ac.uknih.gov In Escherichia coli, the rodA gene is located in the same operon as pbpA, which encodes penicillin-binding protein 2 (PBP2). ebi.ac.uk RodA is required for the enzymatic activity of PBP2. ebi.ac.uk FtsW, on the other hand, is part of the divisome, the protein complex responsible for synthesizing the septal peptidoglycan during cytokinesis. harvard.edu FtsW is considered a cell division-specific RodA homolog. nih.govnih.gov It is a late recruit to the division site and is essential for the subsequent recruitment of its cognate transpeptidase, FtsI (PBP3). oup.com This suggests a functional link between RodA and FtsW in directing peptidoglycan synthesis at different locations during the cell cycle – RodA for elongation and FtsW for septation. nih.govoup.com

Role of SpoVE (RodA homolog) in Spore Cortex Formation

In endospore-forming bacteria like Bacillus subtilis, multiple RodA/FtsW/SpoVE family paralogues are present. ebi.ac.uk SpoVE is a protein required for spore cortex formation and is dispensable for vegetative growth. ebi.ac.uknih.gov There is a strong similarity in amino acid sequence between E. coli FtsW and RodA and B. subtilis SpoVE. nih.gov SpoVE acts in spore cortex formation, a thick layer of modified peptidoglycan essential for spore heat resistance. ebi.ac.uklu.seasm.org SpoVE localizes to the forespore membrane during sporulation. nih.govasm.org Mutants lacking SpoVE fail to form a cortex and accumulate cytoplasmic peptidoglycan precursors, indicating a defect in peptidoglycan polymerization during sporulation. asm.org SpoVE is likely part of a sporulation-specific peptidoglycan biosynthetic complex that includes SpoVD, a penicillin-binding protein required for cortex synthesis. lu.seasm.org

Functional Redundancy and Essentiality Across Species

The essentiality and functional redundancy of RodA vary among different bacterial species, reflecting adaptations in their cell wall synthesis machinery.

Species-Specific Essentiality of RodA (e.g., E. coli vs. S. thermophilus, Mycobacterium)

In Escherichia coli, rodA is considered an essential gene, required for maintaining the rod cell shape and elongation of the lateral wall. ebi.ac.uknih.gov Disruption of rodA in E. coli leads to the formation of spherical cells and eventual lysis under restrictive conditions. nih.gov

In contrast, in Streptococcus thermophilus, a lactic acid bacterium with an ovoid shape, rodA and pbp2b (encoding a homolog of PBP2) were found to be dispensable for growth. nih.gov Disruption of either gene resulted in spherical cells, indicating their role in maintaining the ovoid shape, but unlike in E. coli, the mutants remained viable. nih.gov This suggests that in S. thermophilus, the division machinery might not be influenced by the impairment of the elongation system in the same way it is in B. subtilis or E. coli. nih.gov

In Mycobacterium species, including Mycobacterium tuberculosis, while E. coli orthologs rodA and pbpA are essential, they are not essential for growth in mycobacteria under standard laboratory conditions. nih.gov However, RodA and PbpA still play important roles in modulating bacterial cell length in mycobacteria. nih.gov Efforts to delete CarD, another essential protein in mycobacteria involved in transcription, were unsuccessful, highlighting differences in essential gene sets compared to model organisms like E. coli and B. subtilis. tandfonline.com

Multiple RodA Homologs and Their Compensatory Functions (e.g., Listeria monocytogenes)

Listeria monocytogenes, a rod-shaped human pathogen, possesses genes encoding up to six FtsW/RodA homologs. nih.govnih.gov Analysis of deletion and depletion strains revealed that FtsW1 is an essential cell division-specific protein. nih.govnih.gov Interestingly, L. monocytogenes also has a second FtsW protein, FtsW2, which can compensate for the absence of FtsW1 when expressed from an inducible promoter. nih.govnih.gov Furthermore, L. monocytogenes has three RodA homologs: RodA1, RodA2, and RodA3. nih.govnih.gov The combined absence of these three RodA homologs is lethal. nih.gov Cells lacking RodA1 and RodA3 are shorter and exhibit increased sensitivity to antibiotics and lysozyme, suggesting a weakened cell wall. nih.gov This indicates functional redundancy among the RodA homologs in L. monocytogenes and their collective essentiality for maintaining cell shape, growth, and antibiotic resistance. nih.govnih.gov

Interactions with Cellular Stress Responses

RodA and the peptidoglycan synthesis machinery it is part of can interact with cellular stress responses. In Streptococcus thermophilus, disruption of rodA or pbp2b led to increased susceptibility to oxidative stress induced by menadione. nih.govnih.gov This suggests a possible connection between peptidoglycan biosynthesis and the defense against oxidative stress in this organism. nih.govnih.gov The observed abnormal cell morphologies and distorted chain topologies in these mutants might contribute to their increased sensitivity to stress. nih.govnih.gov

In E. coli, the Rcs stress response, which is induced by perturbations of the bacterial cell envelope, is required for the de novo generation of cell shape after it has been lost. asm.org While the direct interaction of RodA with the Rcs pathway is not explicitly detailed in the provided context, RodA is a core component of the Rod complex responsible for cell elongation and shape determination. harvard.eduasm.org Therefore, it is plausible that RodA's function in peptidoglycan synthesis is integrated with envelope stress response pathways like Rcs to maintain cell integrity and morphology under challenging conditions.

Link to Oxidative Stress Defense

Recent studies have indicated a connection between the RodA protein and the defense against oxidative stress in certain bacterial species. In Streptococcus thermophilus CNRZ368, disruptions in the rodA gene have been shown to lead to increased sensitivity to oxidative stress agents, such as menadione. nih.govnih.gov This suggests that RodA is involved in the bacterium's defense mechanisms against oxidative damage. nih.govnih.gov

Two hypotheses have been proposed to explain this link. One suggests that the primary function of the cell wall in maintaining cell integrity is crucial for survival under environmental stresses, including oxidative stress. nih.gov Therefore, mutations in rodA, which likely affect peptidoglycan synthesis and potentially reduce cross-links or elongation of glycan chains, could compromise cell wall integrity and thus increase sensitivity to oxidative agents. nih.gov An alternative hypothesis posits that PBP2b and RodA are part of an interacting chain of elements that induce a protective system against environmental stresses. nih.gov The absence of either protein could break this signaling pathway, leading to a loss of oxidative stress resistance. nih.gov

Role in Cell Wall Damage Response and Repair Mechanisms

RodA is a critical component of the bacterial cell wall synthesis machinery, particularly within the Rod complex, which is responsible for cell elongation and maintaining rod shape. researchgate.netasm.orgebi.ac.ukasm.org This complex, typically comprising MreB, RodA, and a cognate class B PBP, facilitates the insertion of peptidoglycan units into the existing cell wall. researchgate.netasm.orgasm.org

Research in Mycobacterium smegmatis has demonstrated a non-redundant role for RodA in responding to cell wall damage. researchgate.netasm.orgasm.orgnih.govnih.gov While not always essential for growth under normal laboratory conditions, RodA contributes significantly to the survival of Mycobacterium tuberculosis in infection models, suggesting a stress-dependent role in maintaining cell wall integrity. researchgate.netasm.orgasm.orgnih.gov Upon exposure to cell wall-damaging agents, RodA helps fortify M. smegmatis against lysis. researchgate.netasm.orgasm.org Unlike class A PBPs (aPBPs), RodA contributes to a shift in peptidoglycan assembly from the poles to the sidewall following damage. researchgate.netasm.orgasm.orgnih.gov This spatial flexibility in precursor synthesis and insertion, mediated in part by RodA, is proposed to allow mycobacteria to balance polar growth with cell-wide repair. researchgate.netasm.orgasm.org This stress-specific, peptidoglycan-building role for RodA has also been suggested in Listeria monocytogenes, where the absence of a RodA homolog sensitizes bacteria to cell wall damage. nih.gov

Emerging Roles

Potential Involvement in Bacterial Virulence and Pathogenesis (e.g., Salmonella)

Emerging evidence suggests that the this compound may play a role in bacterial virulence and pathogenesis, particularly in the context of Salmonella. Studies have demonstrated that the presence of RodA (and its partner PBP2) is intrinsically linked to the regulation of virulence gene expression in Salmonella. researchgate.netbiorxiv.org

Genetic and Regulatory Mechanisms of Roda Expression and Activity

Gene Organization and Operon Structure

The genetic context of the rodA gene provides the first layer of regulation, linking its expression directly with that of a key partner protein involved in cell elongation.

Table 1: Organization of the rodA Operon in Escherichia coli

Gene Encoded Protein Function Genetic Location
pbpA (mrdA) Penicillin-Binding Protein 2 (PBP2) D,D-transpeptidase Upstream
rodA (mrdB) RodA Peptidoglycan glycosyltransferase Downstream

Transcriptional Regulation

The expression of the rodA operon is dynamically regulated at the transcriptional level in response to various signals, particularly those related to the status of the cell wall.

Bacteria possess robust systems to sense and respond to damage to their cell wall. Expression of the rodA gene is often upregulated as part of an envelope stress response. researchgate.net In Mycobacterium smegmatis, while RodA is not essential for normal growth in laboratory conditions, it plays a nonredundant role in protecting the cell from lysis upon cell wall damage. asm.orgbiorxiv.org This suggests that its expression or activity is induced under stress conditions to fortify the cell wall. asm.orgbiorxiv.org Studies have shown that upon damage, mycobacteria can shift peptidoglycan synthesis from the poles to the sidewall, a process to which RodA contributes. asm.orgbiorxiv.org This response highlights a flexible system where the cell can prioritize repair over polar growth, with RodA playing a key role in the repair mechanism. asm.org Similarly, in Bacillus subtilis, when the primary peptidoglycan polymerases (class A PBPs) are absent or inhibited, cells can survive by inducing a stress response that increases the expression of RodA. researchgate.net

In the Gram-positive bacterium Bacillus subtilis, the transcription of rodA is under the control of the alternative sigma factor σM. researchgate.netuni-goettingen.de Sigma factors are key components of the RNA polymerase holoenzyme that recognize specific promoter sequences and initiate transcription. σM is an extracytoplasmic function (ECF) sigma factor that is activated in response to cell envelope stress, including the presence of antibiotics that target the cell wall. researchgate.net The inclusion of rodA in the σM regulon ensures that its expression is increased precisely when the cell needs to bolster its cell wall synthesis capacity. researchgate.net In fact, the artificial overexpression of rodA is sufficient to rescue the viability of a sigM mutant strain when the activity of class A PBPs is blocked, underscoring the critical role of σM-dependent rodA induction in surviving cell wall stress. nih.gov

Post-Translational Regulation and Activation

Beyond transcriptional control, the activity of the RodA protein is subject to fine-tuning at the post-translational level, primarily through its interaction with regulatory proteins.

The activity of the RodA-PBP2 peptidoglycan synthase complex is allosterically regulated by two other essential proteins of the cell elongation machinery, MreC and MreD. nih.govresearchgate.net These proteins act as modulators, balancing the interaction between RodA and PBP2 to switch the complex between "on" and "off" states. plos.orgbiorxiv.orgnih.gov

MreC: This protein appears to function as an activator. plos.orgbiorxiv.org It interacts directly with PBP2, inducing a conformational change that is thought to switch PBP2 to its active "on" state. plos.orgnih.gov This change in PBP2 conformation subsequently enhances the activity of the entire RodA-PBP2 complex. biorxiv.orgbiorxiv.org

MreD: In contrast, MreD acts as a suppressor or a brake on the system. plos.orgbiorxiv.org It interacts with both MreC and PBP2, preventing the MreC-induced conformational change in PBP2 and thereby keeping peptidoglycan synthesis in check. plos.orgbiorxiv.org

The balance between the levels or activities of MreC and MreD is therefore critical for controlling the rate of cell wall synthesis during elongation. plos.orgnih.gov This regulatory mechanism ensures that peptidoglycan is synthesized only when and where it is needed, preventing uncontrolled enzymatic activity that could be detrimental to the cell. biorxiv.org Structural studies suggest a model where MreD modulates the conformation of MreC, which in turn controls the activation state of the RodA-PBP2 synthase. nih.gov

Table 2: Regulatory Roles of MreC and MreD on RodA-PBP2 Activity

Regulatory Protein Interaction Partner(s) Proposed Function Effect on RodA-PBP2
MreC PBP2 Activator Induces conformational change in PBP2, switching the complex to an "on" state. plos.orgnih.gov
MreD MreC, PBP2 Suppressor Prevents MreC-mediated activation, maintaining a basal or "off" state. plos.orgbiorxiv.org

Allosteric Regulation by Partner Proteins

The function of RodA is not carried out in isolation but is dependent on and modulated by its interaction with several partner proteins within the elongasome complex. These interactions are crucial for the allosteric regulation of RodA's peptidoglycan glycosyltransferase activity.

Key among these partners is the class B penicillin-binding protein, PBP2. RodA and PBP2 form a stable subcomplex, and their interaction is mediated by both their transmembrane and periplasmic domains. plos.org This interaction is essential for the synthesis of peptidoglycan during cell elongation. plos.org The catalytic activity of RodA and PBP2 is not required for their initial interaction, suggesting a structural interdependence that precedes their enzymatic functions. researchgate.net

Further layers of regulation are provided by the MreC and MreD proteins. Both MreC and MreD interact directly with PBP2 and, through this interaction, modulate the RodA-PBP2 complex. plos.orgbiorxiv.org Studies using Förster Resonance Energy Transfer (FRET) have shown that MreC can elicit a conformational change in the PBP2-RodA complex. nih.gov This change is hypothesized to switch the complex to an "on state," thereby activating peptidoglycan synthesis. biorxiv.orgnih.gov

Conversely, MreD appears to suppress the MreC-induced activation. biorxiv.orgresearchgate.net This suggests a model where the balance between MreC and MreD levels fine-tunes the activity of the RodA-PBP2 complex, providing a mechanism for the precise control of cell wall synthesis during elongation. biorxiv.org This dynamic interplay highlights a sophisticated allosteric regulatory network governing RodA's function.

Partner ProteinInteraction with RodA ComplexProposed Regulatory Effect
PBP2 Forms a stable subcomplex with RodA. plos.orgEssential for RodA's peptidoglycan synthesis activity. plos.org
MreC Interacts with PBP2, inducing a conformational change in the RodA-PBP2 complex. biorxiv.orgnih.govActivates the RodA-PBP2 complex ("on state"). biorxiv.orgnih.gov
MreD Interacts with PBP2 and suppresses the effect of MreC. biorxiv.orgresearchgate.netInhibits the RodA-PBP2 complex, keeping peptidoglycan synthesis in check. biorxiv.org

Mutational Analysis of RodA Function

Mutational studies have been instrumental in dissecting the functional domains and critical residues of the this compound. These analyses have provided significant insights into its catalytic mechanism and its interactions within the elongasome.

Site-Directed Mutagenesis of Key Active Site Residues

The structure of RodA reveals a highly conserved cavity within its transmembrane domain, which is essential for its catalytic activity. nih.gov Site-directed mutagenesis of residues within this cavity has been shown to abolish RodA function both in vitro and in vivo. nih.gov

Specific residues identified as critical for catalysis include a conserved salt bridge between Glutamate-108 (Glu108) and Lysine-111 (Lys111) in Thermus thermophilus RodA. nih.gov Mutation of either of these residues to alanine (B10760859) results in a loss of function. nih.gov Furthermore, a "salt bridge swap" double mutant (E108K/K111E), designed to maintain the structural salt bridge but alter the specific residue at each position, also inactivates the enzyme. nih.gov This indicates that the specific chemical properties of these residues, and not just the structural bridge they form, are crucial for catalysis. nih.gov Other essential residues near this central cavity include Aspartate-255 and Aspartate-152. nih.gov

In Escherichia coli, functional analysis of the RodA-PBP2 complex has highlighted the importance of Aspartate-262 in the active site for the transglycosylation reaction. researchgate.net

OrganismMutated Residue(s)Observed EffectReference
Thermus thermophilusGlu108AlaLoss of function nih.gov
Thermus thermophilusLys111AlaLoss of function nih.gov
Thermus thermophilusE108K/K111ELoss of function, dominant-negative phenotype nih.gov
Thermus thermophilusAsp255Essential for function nih.gov
Thermus thermophilusAsp152Essential for function nih.gov
Escherichia coliAsp262Important for transglycosylation activity researchgate.net

Deletion and Conditional Mutant Studies

The essential nature of RodA for bacterial viability and morphology is underscored by deletion and conditional mutant studies. In many bacteria, complete deletion of the rodA gene is lethal under normal growth conditions, leading to a loss of rod shape and eventual cell lysis.

Conditional mutants, such as temperature-sensitive strains, have been valuable tools to study the effects of RodA depletion. For example, a RodA temperature-sensitive strain of E. coli (LMC882) demonstrates the inability to maintain its rod shape and grow at the restrictive temperature when functional RodA is absent. researchgate.net

Studies in Bacillus subtilis have shown that in the absence of other peptidoglycan polymerases, cells can survive by upregulating the expression of RodA. harvard.edu However, a mutation in rodA in a strain lacking the class A PBP PonA is synthetically lethal, demonstrating the critical and somewhat overlapping roles of these enzymes in cell wall synthesis. researchgate.net

Dominant Negative Effects of Specific RodA Variants

Expression of certain non-functional RodA variants in a wild-type background can lead to a dominant-negative phenotype. This occurs when the mutant protein is properly folded and integrates into the elongasome complex but is catalytically inactive, thereby disrupting the function of the entire complex. nih.gov

Mutations within the catalytically essential central cavity of RodA have been shown to exert strong dominant-negative effects. For instance, the E108A, K111A, and the E108K/K111E salt bridge swap mutants in T. thermophilus RodA all result in a dominant-negative phenotype, causing cells to lose their elongated shape and become spherical before lysing. nih.gov This indicates that these mutant proteins are incorporated into the Rod complex but fail to support cell elongation. nih.gov

Similarly, mutations in the interface between RodA and PBP2 can also lead to dominant-negative effects. nih.gov These findings suggest that the proper assembly and coordinated function of the RodA-PBP2 complex are critical for cell wall synthesis, and disruption of this interaction by a mutant this compound is detrimental to the cell. nih.gov

Methodological Approaches in Roda Research

Genetic Manipulation Techniques

Genetic tools have been fundamental in probing the in vivo roles of RodA. By altering the genetic context of the rodA gene, researchers can observe the resulting phenotypic changes, providing insights into the protein's function.

Gene deletion and insertion mutagenesis are powerful techniques to investigate the necessity and specific functions of protein domains. In RodA research, targeted mutagenesis has been used to create specific changes in the amino acid sequence, allowing for the study of their impact on protein function.

For instance, mutagenesis experiments in Bacillus subtilis and Escherichia coli have demonstrated that altering a highly conserved cavity within the transmembrane domain of RodA abolishes its function both in vitro and in vivo, highlighting the catalytic importance of this region nih.govresearchgate.net. Specific mutations, introduced via techniques like QuikChange mutagenesis, have been created in plasmids containing the rodA allele. These mutant plasmids are then introduced into host bacteria, such as E. coli strain TB28, to study the resulting phenotypes nih.gov.

Researchers have also employed random insertion and deletion (RID) mutagenesis, a method that allows for the deletion of a random number of consecutive bases and the simultaneous insertion of a specific or random sequence nih.govresearchgate.net. This approach can generate a diverse library of mutants to screen for altered protein function nih.govscispace.com.

Table 1: Examples of RodA Mutagenesis Studies

Organism Mutagenesis Approach Key Finding Reference
Bacillus subtilis & Escherichia coli Site-directed mutagenesis of the central cavity Perturbation of the cavity abolishes RodA function, indicating it is catalytically essential. nih.govresearchgate.net
Escherichia coli QuikChange mutagenesis of the RodA/PBP2 interface Mutations in this interface lead to morphological abnormalities. nih.govresearchgate.net

Inducible gene expression systems are crucial for studying essential proteins like RodA, as complete deletion can be lethal to the cell. These systems allow for controlled expression of the gene of interest, enabling researchers to study the effects of protein depletion or overexpression.

In studies involving Bacillus subtilis, IPTG-inducible alleles of rodA have been used in conjunction with xylose-inducible expression of wild-type or mutant RodA to perform dominant negative assays nih.gov. For example, expression of certain rodA mutants was induced with 10 μM IPTG and 10 mM xylose to observe their deleterious phenotypes nih.gov. Similarly, in E. coli, the expression of RodA can be controlled by adding IPTG to the culture medium, which induces the lac promoter driving the expression of the rodA gene nih.gov. This controlled expression is a key step before cell harvesting for protein purification nih.gov.

Table 2: Inducible Systems Used in RodA Research

System Inducer Organism Application Reference
Plac IPTG Escherichia coli Controlled expression of RodA for purification and functional studies. nih.gov
PxylA Xylose Bacillus subtilis Inducible expression of wild-type or mutant RodA for dominant negative assays. nih.gov

Genetic complementation assays are a classic tool to confirm that a particular phenotype is due to the mutation of a specific gene. In the context of RodA research, these assays are used to verify that engineered mutations in rodA are responsible for the observed cellular defects.

A common approach involves using a temperature-sensitive mutant strain, such as E. coli LMC882, which carries a version of RodA that is functional at a permissive temperature (e.g., 30°C) but inactive at a higher, non-permissive temperature (e.g., 42°C) researchgate.net. Plasmids expressing wild-type or mutant versions of RodA are introduced into this strain. If the plasmid-expressed RodA is functional, it will "complement" the defect of the temperature-sensitive protein and allow the cells to grow and maintain their normal shape at the non-permissive temperature researchgate.net. This method has been used to demonstrate that synthetic constructs of a SEDS protein fused to its cognate PBP can functionally complement deletions of both enzymes nih.gov.

Biochemical Characterization

Biochemical methods are essential for understanding the enzymatic activity and structural properties of RodA outside the complex cellular environment. These in vitro studies provide direct evidence of the protein's function.

To perform biochemical and structural studies, large quantities of pure and active RodA protein are required. This is typically achieved through recombinant protein expression in a host like E. coli, followed by purification and reconstitution into a membrane-like environment.

Expression and Purification: The rodA gene, often from a thermophilic organism like Thermus thermophilus for greater protein stability, is cloned into an expression plasmid nih.gov. The protein is frequently expressed with an affinity tag, such as a FLAG tag, to facilitate purification nih.gov. After inducing expression, the cells are harvested, and the membrane fraction is isolated. The this compound is then solubilized from the membrane using detergents like n-Dodecyl β-D-maltoside (DDM) nih.gov. Purification typically involves multiple chromatography steps, including affinity chromatography (e.g., anti-FLAG antibody resin) and size exclusion chromatography, to obtain a homogenous protein sample nih.govnih.gov.

Reconstitution: As a transmembrane protein, RodA requires a lipid environment to maintain its native conformation and activity. Purified RodA has been successfully reconstituted into various membrane mimetics for structural and functional studies:

Lipidic Cubic Phase (LCP): Purified RodA from T. thermophilus has been reconstituted into LCP by mixing it with monoolein and cholesterol. This method is particularly useful for protein crystallization nih.gov.

Nanodiscs: The E. coli RodA-PBP2 complex has been reconstituted into lipid-filled nanodiscs for cryo-electron microscopy (cryo-EM) studies, providing a near-native environment nih.gov.

Proteoliposomes: While not explicitly detailed in the provided context for RodA, this is a common technique for reconstituting membrane proteins for functional assays.

Table 3: Reconstitution Methods for RodA

Method Lipid/Detergent Composition Application Reference
Lipidic Cubic Phase Monoolein and cholesterol X-ray crystallography nih.gov
Nanodiscs Not specified Cryo-electron microscopy nih.gov

In vitro peptidoglycan synthesis assays are the definitive method to directly demonstrate the enzymatic activity of RodA as a peptidoglycan polymerase. These assays measure the ability of purified and reconstituted RodA to polymerize the lipid II substrate into glycan chains.

The typical assay involves incubating purified RodA with purified lipid II in a reaction buffer containing divalent cations like Ca2+ and Mg2+, which are often required for enzyme activity nih.gov. The reaction products, the polymerized peptidoglycan chains, can then be analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These assays have been crucial in confirming that RodA is indeed a peptidoglycan glycosyltransferase and for studying the effects of specific mutations on its catalytic activity nih.govnih.gov. For example, mutations in the conserved central cavity of RodA were shown to abolish its peptidoglycan polymerization activity in these in vitro assays, corroborating the findings from genetic studies nih.gov.

Enzyme Kinetic Studies

Enzyme kinetic studies of RodA have been crucial in elucidating its function as a peptidoglycan glycosyltransferase. These studies often involve in vitro reconstitution of the peptidoglycan synthesis machinery, allowing for the detailed examination of RodA's catalytic activity.

A common method to assess the enzymatic activity of RodA is through a peptidoglycan polymerization assay. nih.gov This in vitro assay typically utilizes purified this compound and its substrate, Lipid II, which is the precursor for peptidoglycan synthesis. nih.govresearchgate.net The reaction buffer for such assays is carefully optimized and often contains components like HEPES, CaCl₂, MgCl₂, and DMSO to ensure the proper folding and activity of the enzyme. nih.gov

The basic procedure involves incubating purified RodA with Lipid II and then analyzing the reaction products. nih.gov Researchers have successfully purified RodA from various bacterial species, including Thermus thermophilus and Bacillus subtilis, for these kinetic studies. nih.govresearchgate.net The purification process can involve cloning the rodA gene into an expression vector with tags (e.g., SUMO-FLAG) to facilitate purification via affinity chromatography. researchgate.net

A key finding from these studies is that the glycosyltransferase activity of RodA is significantly stimulated by its interaction with its cognate class B penicillin-binding protein (bPBP), such as PBP2. harvard.edu While RodA alone can exhibit some level of polymerization activity, the presence of PBP2 enhances the production of longer peptidoglycan chains. harvard.eduresearchgate.net This observation underscores the importance of the RodA-PBP2 complex for efficient peptidoglycan synthesis. harvard.edu

Mutagenesis studies coupled with in vitro activity assays have been instrumental in identifying catalytically essential residues within RodA. For instance, mutations in a conserved cavity within the transmembrane domain of RodA have been shown to abolish its function both in vitro and in vivo. nih.govresearchgate.net Specific residues, such as Asp255 in Thermus thermophilus RodA, have been identified as critical for catalytic activity. nih.gov

While detailed kinetic parameters such as Km and kcat are not always reported, these functional assays provide a robust platform to screen for inhibitors of RodA activity, making them valuable for antibiotic discovery. nih.govresearchgate.net The differential activity of compounds on strains with and without functional RodA can be used to identify potential inhibitors. nih.gov

Advanced Microscopy and Localization Studies

Advanced microscopy techniques have been indispensable in visualizing the subcellular localization and dynamics of RodA, providing critical insights into its role in bacterial cell shape determination and peptidoglycan synthesis.

Fluorescence Microscopy (e.g., RodA-GFP/YFP fusions)

Fluorescence microscopy, particularly through the use of fluorescent protein fusions, has been a cornerstone of in vivo RodA research. Scientists have successfully created functional fusions of RodA with Green Fluorescent Protein (GFP) and Yellow Fluorescent Protein (YFP) to visualize its localization in live bacterial cells. These fusion proteins, such as RodA-GFP or RodA-YFP, are often expressed from inducible promoters to control their expression levels and avoid potential artifacts from overproduction.

Studies in Bacillus subtilis have shown that GFP-RodA localizes in a circumferential manner around the long axis of the cell. This localization is dynamic and dependent on active cell wall synthesis. The movement of RodA is part of the "Rod complex," a larger machinery responsible for cell elongation.

The functionality of these fusion proteins is a critical aspect of these studies. Researchers typically verify that the fusion protein can complement a rodA mutant, ensuring that the fluorescent tag does not interfere with the protein's natural function. For example, in some studies, the expression of a YFP-RodA fusion was shown to restore the wild-type morphology in cells that would otherwise be round due to the absence of functional RodA.

Time-Lapse Imaging for Growth Dynamics

Time-lapse imaging of cells expressing fluorescently tagged RodA has provided a dynamic view of its role in bacterial growth. This technique allows researchers to track the movement of individual RodA molecules or clusters over time, revealing the processive nature of the peptidoglycan synthesis machinery.

These studies have demonstrated that the Rod complex, including RodA, moves in a directed and circumferential manner around the cell. This movement is not random but is powered by the process of peptidoglycan synthesis itself. By tracking the movement of GFP-Mbl (an actin-like protein associated with the Rod complex) in time-lapse experiments, it has been shown that the dynamics of the Rod complex are qualitatively and quantitatively similar even in the absence of class A PBPs, highlighting the central role of the RodA-containing complex in cell elongation.

The velocity of RodA-associated complexes can be measured from kymographs generated from time-lapse movies. These measurements provide quantitative data on the rate of peptidoglycan insertion and how it might be affected by various mutations or environmental conditions. For instance, such studies have revealed that the cellular level of RodA can influence the bidirectionality and pausing of the elongasome's movement. nih.gov

Electron Microscopy for Ultrastructural Analysis

Electron microscopy (EM) has been instrumental in providing high-resolution structural information about RodA and its complexes. Cryo-electron microscopy (cryo-EM), in particular, has enabled the determination of the near-atomic structure of the RodA-PBP2 complex.

These structural studies have revealed that RodA has a ten-pass transmembrane fold with significant extracellular loops. researchgate.net The structure of the RodA-PBP2 complex from E. coli, determined by single-particle cryo-EM, shows a 1:1 stoichiometry and reveals the extensive interaction interfaces between the two proteins. nih.gov

A significant finding from these ultrastructural analyses is the conformational change that RodA undergoes upon binding to PBP2. A notable shift of approximately 10 Å in transmembrane helix 7 of RodA occurs, which exposes a large, membrane-accessible cavity. harvard.edu This conformational change is thought to be a key step in the activation of RodA's glycosyltransferase activity. harvard.edu

Furthermore, negative-stain electron microscopy has shown that the RodA-PBP2 complex can adopt a variety of different conformations, suggesting a dynamic interplay between the two enzymes as they coordinate glycan polymerization and cross-linking. harvard.edu These structural insights provide a framework for understanding the molecular mechanism of peptidoglycan synthesis by the SEDS-bPBP complex.

Biophysical Techniques

Biophysical techniques, especially those that can probe molecular interactions and conformational changes in real-time and within a cellular context, have been pivotal in dissecting the function of RodA.

Förster Resonance Energy Transfer (FRET) for Protein-Protein Interactions and Conformational Changes

Förster Resonance Energy Transfer (FRET) has emerged as a powerful tool to study the interactions of RodA with its binding partners and to detect conformational changes within the protein itself. FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) by means of intermolecular long-range dipole-dipole coupling. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to changes in distance on the 1-10 nanometer scale.

In the context of RodA research, FRET has been employed to investigate the direct interaction between RodA and PBP2 in live bacterial cells. By fusing different fluorescent proteins (e.g., mCherry as the donor and mKO as the acceptor) to RodA and PBP2, respectively, researchers have been able to measure the FRET efficiency between these two proteins. A significant FRET efficiency indicates that the two proteins are in close proximity, consistent with them forming a complex.

These FRET-based studies have not only confirmed the interaction between RodA and PBP2 but have also provided insights into the dynamics of this interaction. For example, it has been shown that the enzymatic activities of RodA and PBP2 are not essential for their interaction, as catalytically inactive mutants of both proteins still exhibit a similar FRET efficiency to their wild-type counterparts. nih.gov

Furthermore, FRET has been used to probe conformational changes in the RodA-PBP2 complex. The binding of other proteins, such as MreC, to the complex has been shown to cause a reduction in the FRET efficiency between RodA and PBP2, suggesting a conformational change that alters the distance or orientation between the fluorescently tagged proteins. plos.org Similarly, the binding of the antibiotic mecillinam to PBP2 also leads to a decrease in FRET efficiency, indicating an allosterically induced conformational change in the complex. nih.gov

The table below summarizes FRET efficiency data from a study on the E. coli RodA-PBP2 interaction, demonstrating how FRET can be used to quantify protein-protein interactions and the effects of mutations.

FRET PairConditionAcceptor FRET Efficiency (EfA) % ± SD
PBP2WT-mKO + RodAWT-mCherryWild-Type Interaction12.7 ± 1.7
PBP2WT-mKO + RodAR109A-mCherryInactive RodA Mutant12.5 ± 1.9
PBP2WT-mKO + RodAQ207R-mCherryInactive RodA Mutant12.7 ± 1.2
RodA-mCherry + GlpT-mKONegative Control1.1 ± 3.5
Tandem Control (mCherry-mKO)Positive Control31.0 ± 4.0

Single-molecule FRET (smFRET) is a promising extension of this technique that could provide even more detailed information about the conformational dynamics of individual RodA molecules, though its application to RodA is still emerging. researchgate.net The ability of FRET to measure distances and detect conformational changes in real-time makes it an invaluable tool for understanding the intricate molecular mechanisms governing RodA function.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable biophysical technique used to assess the secondary structure and folding integrity of proteins. wikipedia.orgspringernature.comnih.govresearchgate.net In the study of RodA, CD spectroscopy has been employed to verify the structural conformation of purified wild-type and mutant protein variants. This method is crucial for ensuring that any observed functional changes in mutant proteins are due to specific amino acid substitutions rather than global misfolding.

The process involves recording spectra in the far-UV range (typically 200–260 nm). nih.gov The protein, dialyzed into a suitable buffer, is measured, and the resulting spectrum is corrected for any buffer contribution. nih.gov The consistent alpha-helical signature observed in these studies provides experimental evidence supporting the structural models of RodA, which predict a fold dominated by transmembrane helices. nih.gov

ParameterDescriptionWavelengths
Secondary Structure Element Characteristic CD Signal
Alpha-helixNegative bands at ~222 nm and ~208 nm; Positive band at ~190 nm
Beta-sheetNegative band at ~210-220 nm; Positive band at ~195-200 nm
Random coilStrong negative band at ~200 nm

Computational and Bioinformatics Approaches

Sequence Analysis and Hydropathy Profiling

Sequence analysis and hydropathy profiling are fundamental computational methods used to predict the topology of membrane proteins like RodA. Hydropathy profiling involves assigning a hydrophobicity value to each amino acid and then averaging these values over a sliding window along the protein sequence. nih.gov The resulting plot can predict transmembrane (TM) helices, which appear as distinct hydrophobic peaks.

For RodA, a member of the SEDS (Shape, Elongation, Division, and Sporulation) family, these analyses are the first step in building a structural model. researchgate.netnih.gov They have been instrumental in predicting its complex membrane topology. Analysis of the RodA sequence from various bacteria consistently predicts a protein with multiple transmembrane segments. These predictions were a critical prerequisite for more complex structural studies and were ultimately confirmed by the determination of the high-resolution crystal structure of Thermus thermophilus RodA, which revealed a novel ten-pass transmembrane fold. nih.govresearchgate.netnih.gov This structure consists of ten TM helices with significant extracellular loops, a topology that is foundational to its function as a peptidoglycan polymerase. nih.govnih.gov

Evolutionary Covariation Analysis

Evolutionary covariation analysis is a powerful bioinformatic technique that identifies pairs of amino acid residues that co-evolve across a large number of homologous sequences. The underlying principle is that residues that are in close spatial proximity in the folded protein structure are likely to experience evolutionary pressure to maintain their interaction. researchgate.netplos.org This method has been particularly transformative in the study of proteins like RodA, for which no homologous structures were previously available. researchgate.netnih.gov

In a landmark study, evolutionary covariation analysis was the key that unlocked the crystal structure of Thermus thermophilus RodA. nih.govresearchgate.netnih.gov By analyzing the extensive covariation throughout the this compound sequence, researchers could infer spatial interactions between residue pairs. nih.govresearchgate.net These interactions served as restraints to generate computational models of the RodA fold. researchgate.net This approach, termed "evolutionary coupling enabled molecular replacement," provided a suitable template for phasing the X-ray diffraction data, a feat that had been impossible with conventional methods. nih.govresearchgate.net

Furthermore, evolutionary coupling analysis has been used to map the interaction interface between RodA and its partner protein, the class B penicillin-binding protein (PBP2). nih.govresearchgate.netresearchgate.net This analysis identified 19 co-evolving residue pairs between the two proteins, providing a structural model for how these two essential enzymes coordinate the polymerization and cross-linking of peptidoglycan. nih.govresearchgate.net

Analysis TypeKey Finding for RodAReference
Intra-protein Covariation Predicted the novel ten-pass transmembrane fold, enabling structure determination. researchgate.net
Inter-protein Covariation Identified 19 co-evolving residues at the interface between RodA and PBP2. nih.govresearchgate.netresearchgate.net

Molecular Modeling and Docking (e.g., Lipid II binding)

Molecular modeling and docking are computational techniques used to predict the interaction between a protein and its ligands at an atomic level. mdpi.commdpi.com For RodA, these methods have been crucial for understanding how it binds its substrate, Lipid II, and catalyzes the glycosyltransferase reaction. nih.gov

Following the determination of the RodA-PBP2 complex structure by cryo-electron microscopy (cryo-EM), researchers used a combination of molecular dynamics (MD) simulations and ligand docking to elucidate the mechanism of peptidoglycan synthesis. nih.govresearchgate.net Unbiased MD simulations revealed two preferred binding sites for Lipid II on RodA, designated cavity A and cavity B. nih.govresearchgate.net These cavities are thought to function as the acceptor and donor sites required for the polymerization reaction. nih.gov

Docking studies, combined with the simulation data, were used to refine models of how Lipid II binds within these cavities. nih.gov The models show that the primary interactions occur with the pyrophosphate-peptidoglycan headgroup of Lipid II, while its long lipid tail interacts with both the protein and the surrounding membrane. nih.gov This computational work provides a dynamic model for the processive polymerization of Lipid II, suggesting how the growing glycan chain moves from the RodA active site toward the transpeptidase active site of PBP2 for cross-linking. nih.gov

Future Directions in Roda Research

Elucidating the Full Molecular Mechanism of Glycosyltransferase Activity

A primary area of future research is to fully unravel the molecular mechanism of RodA's glycosyltransferase (GT) activity. While it is established that RodA polymerizes glycan chains from Lipid II precursors, the precise conformational changes and catalytic steps involved are not yet fully understood. researchgate.netresearchgate.netresearchgate.net Recent structural studies of the Thermus thermophilus RodA have provided a foundational model, revealing a ten-pass transmembrane fold with a highly conserved central cavity essential for its catalytic function. nih.gov However, static structures provide only a partial picture.

Future studies will need to employ a combination of techniques to capture the dynamic nature of the enzyme. High-resolution cryo-electron microscopy (cryo-EM) of RodA in complex with its substrate, Lipid II, and the growing peptidoglycan chain will be crucial. Furthermore, advanced molecular dynamics simulations can be used to model the process of substrate binding, catalysis, and product release, offering insights into the transient states of the enzyme. Understanding how RodA processively extends the glycan chain and the factors that determine the length of the synthesized polymer are key questions that remain to be answered.

Understanding the Precise Coordination within Multi-Protein Elongasome Complexes

RodA does not function in isolation but as part of the larger, multi-protein elongasome complex. In many bacteria, it forms a core subcomplex with the transpeptidase PBP2. biorxiv.orgnih.gov This partnership ensures the coordinated synthesis and cross-linking of the peptidoglycan layer. While the interaction between RodA and PBP2 is known to be critical, the precise stoichiometry and the dynamic interplay between their catalytic activities require further investigation. biorxiv.orgnih.gov

Future research should focus on reconstituting the entire elongasome complex in vitro to study the direct interactions and functional dependencies of its components. Techniques such as Förster Resonance Energy Transfer (FRET) can be employed in vivo to probe the conformational changes within the RodA-PBP2 complex and how these are influenced by other elongasome proteins like MreC and MreD. biorxiv.org Elucidating the regulatory mechanisms that switch the elongasome between 'on' and 'off' states is a critical step towards a comprehensive understanding of bacterial cell elongation.

Investigating Species-Specific Differences in RodA Function and Essentiality

While RodA is widely conserved across many bacterial species, its specific function and essentiality can vary. For instance, in rod-shaped bacteria like Escherichia coli and Bacillus subtilis, RodA is essential for maintaining cell shape and viability under normal growth conditions. nih.gov However, in pole-growing mycobacteria, which lack the MreB cytoskeletal element, RodA is not essential for in vitro growth but contributes to survival in certain infection models. asm.org

Comparative studies across a broader range of bacterial species are necessary to understand these differences. This includes investigating the genetic context of the rodA gene, the presence of redundant or alternative peptidoglycan synthesis pathways, and the specific physiological conditions under which RodA becomes critical. Such studies will not only broaden our understanding of bacterial cell wall diversity but also inform the development of broad-spectrum versus species-specific antibiotics targeting RodA.

Organism Role of RodA Essentiality
Escherichia coliCell elongation and shape maintenanceEssential
Bacillus subtilisCell elongation and shape maintenanceEssential
Streptococcus thermophilusMaintenance of cell shapeImportant for normal morphology
Mycobacterium smegmatisPolar peptidoglycan assembly, stress responseNot essential for in vitro growth
Salmonella TyphimuriumCell morphology and virulence gene expressionEssential for normal morphology and full virulence

Deeper Exploration of RodA's Role in Stress Responses and Virulence Mechanisms

Emerging evidence suggests that RodA's role extends beyond basic cell elongation and into stress responses and virulence. In Streptococcus thermophilus, mutations in rodA lead to increased sensitivity to oxidative stress. nih.gov This suggests a potential link between peptidoglycan biosynthesis and the cell's ability to withstand environmental challenges. nih.gov Furthermore, in Salmonella, the deletion of rodA not only disrupts cell morphology but also leads to a significant downregulation of major virulence factors, resulting in attenuated virulence in vivo. biorxiv.org

Future research should aim to identify the signaling pathways that connect RodA function to stress response and virulence gene regulation. It is plausible that perturbations in cell wall integrity caused by dysfunctional RodA could trigger specific envelope stress responses that, in turn, modulate the expression of virulence-associated genes. biorxiv.org Uncovering these regulatory networks will provide a more holistic view of RodA's importance in bacterial pathogenesis and could reveal novel strategies for antivirulence therapies.

Developing Novel Methodologies for Studying Membrane-Bound Peptidoglycan Synthases

The study of membrane-bound enzymes like RodA presents significant technical challenges. Their hydrophobic nature makes them difficult to purify and reconstitute in a functionally active state. nih.gov The development of novel methodologies is therefore crucial for advancing our understanding of RodA and other membrane-bound peptidoglycan synthases.

Q & A

Q. What is the primary structural and functional role of RodA protein in bacterial systems?

RodA is critical for maintaining rod-shaped morphology in bacteria by coordinating peptidoglycan synthesis. Methodologically, its structural analysis involves X-ray crystallography and cryo-electron microscopy (cryo-EM) to resolve domain organization. Functional studies employ gene knockout models combined with live-cell imaging to observe morphological changes . Databases like Human Proteinpedia provide annotated structural data for comparative analysis .

Q. Which experimental techniques are commonly employed to characterize this compound's tertiary structure and dynamics?

  • Nuclear Magnetic Resonance (NMR) : Resolves atomic-level dynamics in solution.
  • Circular Dichroism (CD) Spectroscopy : Confirms secondary structure integrity under varying pH/temperature.
  • Site-Directed Mutagenesis : Identifies critical residues for peptidoglycan binding .
  • Table 1 : Key resources for structural analysis:
Database/ToolApplicationReference
UniProtKBSequence annotation
Protein Data Bank (PDB)Structural models

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data regarding RodA's interaction partners across bacterial species?

Contradictions arise from species-specific regulatory mechanisms or methodological variability. Solutions include:

  • Cross-Species Comparative Proteomics : Use affinity purification-mass spectrometry (AP-MS) under standardized lysis conditions.
  • Orthogonal Validation : Combine co-immunoprecipitation (Co-IP) with bacterial two-hybrid assays .
  • Meta-Analysis Frameworks : Apply statistical tools to reconcile disparate datasets (e.g., Fisher’s exact test for enrichment analysis) .

Q. What methodological considerations are critical when designing in vivo knockout models to study RodA's role in bacterial morphogenesis?

  • Conditional Knockouts : Use inducible promoters (e.g., arabinose-dependent systems) to avoid lethality.
  • Phenotypic Rescue Assays : Introduce wild-type rodA via plasmid complementation.
  • Controls : Include isogenic wild-type and vector-only strains to isolate RodA-specific effects .

Q. Recent studies suggest RodA may have non-structural roles (e.g., signaling). How can hypothesis-driven research investigate these novel functions?

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics to identify pathways perturbed in rodA mutants.
  • Functional Interaction Networks : Map RodA-associated proteins using STRING-DB or BioGRID, prioritizing conserved interactors .
  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in RodA-related assays, particularly in enzymatic activity studies?

  • Standardized Protocols : Adopt STRENDA DB guidelines for reporting kinetic parameters (e.g., KmK_m, VmaxV_{max}) .
  • Endotoxin-Free Preparations : Validate recombinant RodA purity via Limulus amebocyte lysate (LAL) assays to avoid immune confounding .
  • Inter-Lab Collaborations : Use shared reference strains and blinded data analysis .

Tables for Methodological Reference

Table 2 : Experimental Techniques for RodA Functional Analysis

TechniqueApplicationKey Considerations
Cryo-EMHigh-resolution structure determinationRequires homogeneous sample
Fluorescence Recovery After Photobleaching (FRAP)Dynamics in live cellsOptimize laser intensity to avoid phototoxicity
Isothermal Titration Calorimetry (ITC)Binding affinity measurementsControl for buffer mismatch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.